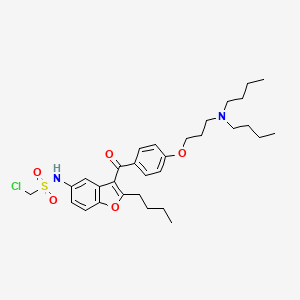

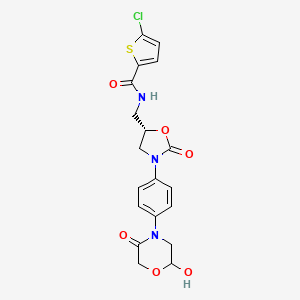

1-Benzyl-3-(4-chlorophényl)-5-méthylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ALLO-1 est un récepteur d'autophagie important qui joue un rôle crucial dans la formation d'autophagosomes autour des organites paternels. Il interagit directement avec l'homologue de LC3 chez le ver, LGG-1, par le biais de son motif de région d'interaction avec LC3 (LIR) . Cette interaction est essentielle pour l'élimination des mitochondries paternelles, un processus vital pour l'homéostasie et le développement cellulaires.

Applications De Recherche Scientifique

ALLO-1 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'autophagie et les interactions récepteur-ligand.

Biologie : Joue un rôle dans la compréhension des processus cellulaires comme l'élimination des organites et l'homéostasie.

Médecine : Applications thérapeutiques potentielles dans les maladies où l'autophagie est dysrégulée, telles que les maladies neurodégénératives et le cancer.

Industrie : Utilisé dans le développement de médicaments modulateurs de l'autophagie et comme outil en recherche biotechnologique.

Mécanisme d'action

Le mécanisme d'action d'ALLO-1 implique son interaction avec l'homologue de LC3, LGG-1, par le biais de son motif de région d'interaction avec LC3 (LIR). Cette interaction facilite la formation d'autophagosomes autour des organites paternels, ce qui conduit à leur dégradation et à leur élimination. Les cibles moléculaires comprennent diverses protéines impliquées dans la voie d'autophagie, et le processus est régulé par des kinases comme IKKE-1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'ALLO-1 implique plusieurs étapes, à partir de composés organiques de base. Les étapes clés comprennent :

Formation de la structure de base : La structure de base d'ALLO-1 est synthétisée par une série de réactions de condensation impliquant des aldéhydes aromatiques et des amines.

Modifications de groupe fonctionnel :

Purification : Le composé final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour garantir une grande pureté.

Méthodes de production industrielle

Dans un contexte industriel, la production d'ALLO-1 est mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour la température, la pression et l'utilisation de solvants afin de maximiser l'efficacité et de minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

ALLO-1 subit diverses réactions chimiques, notamment :

Oxydation : ALLO-1 peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : La réduction d'ALLO-1 peut être obtenue en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui donne la formation d'alcools.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium.

Principaux produits

Mécanisme D'action

The mechanism of action of ALLO-1 involves its interaction with the LC3 homologue, LGG-1, through its LC3-interacting region (LIR) motif. This interaction facilitates the formation of autophagosomes around paternal organelles, leading to their degradation and clearance. The molecular targets include various proteins involved in the autophagy pathway, and the process is regulated by kinases like IKKE-1 .

Comparaison Avec Des Composés Similaires

Composés similaires

Fenofibrate : Un autre composé qui interagit avec les voies d'autophagie mais qui a des cibles moléculaires différentes.

KN-93 : Un inhibiteur de la protéine kinase dépendante du calcium/calmoduline qui affecte également l'autophagie.

ULK-101 : Un inhibiteur spécifique de la kinase ULK1, impliquée dans l'initiation de l'autophagie.

Unicité d'ALLO-1

ALLO-1 est unique en raison de son interaction spécifique avec l'homologue de LC3, LGG-1, et de son rôle dans l'élimination des mitochondries paternelles. Cette spécificité en fait un outil précieux pour l'étude de l'autophagie et des processus cellulaires connexes.

Propriétés

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAJNZREWTZYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-32-9 |

Source

|

| Record name | 37468-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

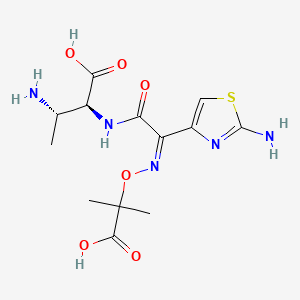

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

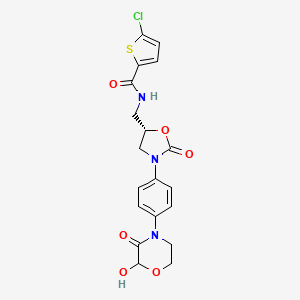

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)